Cas no 925417-04-5 (6-methoxy-a-methyl-2-Pyridinemethanol)

6-methoxy-a-methyl-2-Pyridinemethanol Chemical and Physical Properties
Names and Identifiers
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- 6-methoxy-a-methyl-2-Pyridinemethanol
- 1-(6-methoxypyridin-2-yl)ethan-1-ol
- 925417-04-5
- IFPVRGLUSHTEFJ-UHFFFAOYSA-N
- DA-40495
- 1-(6-methoxy-pyridin-2-yl)-ethanol
- AMB41704
- 825-046-6
- SCHEMBL4196024
- EN300-2008042
- Z1216820543
- 1-(6-methoxypyridin-2-yl)ethanol
-
- MDL: MFCD18802369
- Inchi: InChI=1S/C8H11NO2/c1-6(10)7-4-3-5-8(9-7)11-2/h3-6,10H,1-2H3
- InChI Key: IFPVRGLUSHTEFJ-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 153.078978594g/mol
- Monoisotopic Mass: 153.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.4Ų
- XLogP3: 0.7
6-methoxy-a-methyl-2-Pyridinemethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2008042-0.1g |
1-(6-methoxypyridin-2-yl)ethan-1-ol |
925417-04-5 | 95% | 0.1g |
$193.0 | 2023-07-10 | |
eNovation Chemicals LLC | D571091-1g |
2-Pyridinemethanol, 6-methoxy-a-methyl- |
925417-04-5 | 95% | 1g |
$585 | 2024-08-03 | |
Enamine | EN300-2008042-1.0g |
1-(6-methoxypyridin-2-yl)ethan-1-ol |
925417-04-5 | 95% | 1.0g |
$556.0 | 2023-07-10 | |
A2B Chem LLC | AH99743-100mg |
1-(6-methoxypyridin-2-yl)ethan-1-ol |
925417-04-5 | 95% | 100mg |
$239.00 | 2024-07-18 | |
A2B Chem LLC | AH99743-250mg |
1-(6-methoxypyridin-2-yl)ethan-1-ol |
925417-04-5 | 95% | 250mg |
$325.00 | 2024-07-18 | |
Aaron | AR00H5XN-5g |
1-(6-methoxy-pyridin-2-yl)-ethanol |
925417-04-5 | 95% | 5g |
$3202.00 | 2024-07-18 | |
1PlusChem | 1P00H5PB-250mg |
1-(6-methoxy-pyridin-2-yl)-ethanol |
925417-04-5 | 95% | 250mg |
$341.00 | 2025-02-28 | |
A2B Chem LLC | AH99743-2.5g |
1-(6-methoxypyridin-2-yl)ethan-1-ol |
925417-04-5 | 95% | 2.5g |
$1266.00 | 2024-07-18 | |
A2B Chem LLC | AH99743-10g |
1-(6-methoxypyridin-2-yl)ethan-1-ol |
925417-04-5 | 95% | 10g |
$4781.00 | 2024-07-18 | |
1PlusChem | 1P00H5PB-50mg |
1-(6-methoxy-pyridin-2-yl)-ethanol |
925417-04-5 | 95% | 50mg |
$179.00 | 2025-03-14 |
6-methoxy-a-methyl-2-Pyridinemethanol Related Literature
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A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
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Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
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Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
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Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
Additional information on 6-methoxy-a-methyl-2-Pyridinemethanol
6-Methoxy-A-Methyl-2-Pyridinemethanol: A Comprehensive Overview
6-Methoxy-A-Methyl-2-Pyridinemethanol (CAS No. 925417-04-5) is a fascinating compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which are widely studied due to their diverse applications in drug design, materials science, and catalysis. The 6-methoxy-a-methyl-2-pyridinemethanol structure incorporates a methoxy group at the 6-position, a methyl group at the alpha position, and a hydroxymethyl group at the 2-position of the pyridine ring. These substituents confer distinctive electronic and steric properties, making this compound a valuable tool for exploring chemical reactivity and biological activity.
Recent advancements in synthetic chemistry have enabled researchers to develop efficient methods for synthesizing 6-methoxy-a-methyl-2-pyridinemethanol. One notable approach involves the use of directed metallation strategies, which allow precise control over the substitution pattern on the pyridine ring. This method not only enhances the yield of the desired product but also minimizes byproduct formation, making it environmentally friendly and cost-effective. The synthesis of this compound has been optimized to meet the growing demand for high-purity materials in pharmaceutical research.
The 6-methoxy-a-methyl-2-pyridinemethanol structure exhibits interesting electronic properties due to the conjugation between the pyridine ring and the hydroxymethyl group. This conjugation facilitates redox reactions, making this compound a promising candidate for applications in electrochemistry and energy storage systems. Recent studies have demonstrated its potential as an electrode material in supercapacitors, where its high surface area and excellent charge-discharge performance make it a strong contender for next-generation energy storage solutions.
In pharmacology, 6-methoxy-a-methyl-2-pyridinemethanol has shown remarkable bioactivity in various assays. For instance, it has been identified as a potent inhibitor of certain enzymes involved in metabolic disorders, such as diabetes and obesity. Its ability to modulate enzyme activity without causing significant cytotoxicity makes it an attractive lead compound for drug development. Furthermore, preliminary studies suggest that this compound may possess anti-inflammatory properties, opening new avenues for its application in treating chronic inflammatory diseases.
The 6-methoxy-a-methyl-2-pyridinemethanol molecule also exhibits unique solubility characteristics, which are critical for its pharmacokinetic profile. Its ability to dissolve in both polar and non-polar solvents makes it suitable for formulation into various drug delivery systems, including liposomes and nanoparticles. This versatility enhances its potential as a therapeutic agent with improved bioavailability and reduced side effects.
From a materials science perspective, 6-methoxy-a-methyl-2-pyridinemethanol has been explored as a building block for constructing advanced materials with tailored properties. Its ability to form supramolecular assemblies through hydrogen bonding and π–π interactions has led to its use in designing self-healing polymers and stimuli-responsive materials. These materials have potential applications in sensors, actuators, and smart packaging systems.
Despite its numerous advantages, the commercialization of 6-methoxy-a-methyl-2-pyridinemethanol faces challenges related to scalability and cost-effectiveness. Current efforts are focused on developing large-scale synthesis routes that can meet industrial demands while maintaining high purity standards. Additionally, further preclinical studies are required to fully understand its safety profile and efficacy in vivo.
In conclusion, 6-Methoxy-A-Methyl-2-Pyridinemethanol (CAS No. 925417-04-5) is a multifaceted compound with immense potential across various scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and application development, positions it as a key player in future innovations within chemistry and pharmacology.
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